Cyclopentyl(6-methylpyridin-2-yl)methanamine
Description
Cyclopentyl(pyridin-2-yl)methanamine Hydrochloride
The hydrochloride salt of the non-methylated analog (C$${11}$$H$${17}$$ClN$$_2$$) exhibits a molecular weight of 212.72 g/mol. The absence of the 6-methyl group reduces steric hindrance, allowing tighter ion-pair interactions in the crystalline state.
6-Methyl-N-(6-methyl-2-pyridyl)pyridin-2-amine
This bifunctional analog (C$${12}$$H$${13}$$N$$_3$$) features two pyridyl rings linked by an amine group. While both compounds share a methyl-substituted pyridine, the additional aromatic ring in the latter enhances π-π stacking potential but reduces solubility in nonpolar solvents.
2-(Oxan-4-yloxy)pyridin-3-yl]methanamine
This ether-linked derivative (C$${11}$$H$${16}$$N$$2$$O$$2$$) replaces the cyclopentyl group with a tetrahydropyran moiety. The oxygen atom introduces hydrogen-bonding capacity, altering reactivity in nucleophilic substitutions.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
cyclopentyl-(6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C12H18N2/c1-9-5-4-8-11(14-9)12(13)10-6-2-3-7-10/h4-5,8,10,12H,2-3,6-7,13H2,1H3 |
InChI Key |
CJWJAWCWXABDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(C2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Suzuki–Miyaura Coupling Reaction
One of the most common and efficient synthetic routes to prepare Cyclopentyl(6-methylpyridin-2-yl)methanamine involves the Suzuki–Miyaura cross-coupling reaction . This palladium-catalyzed reaction couples an aryl or vinyl boronic acid with an aryl or vinyl halide under mild conditions, enabling the formation of carbon-carbon bonds with high selectivity and yield.
- Starting Materials : Typically, a halogenated 6-methylpyridin-2-amine derivative and a cyclopentylboronic acid or ester.
- Catalyst : Palladium complexes such as tetrakis(triphenylphosphine)palladium(0).
- Solvent : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Base : Potassium carbonate or sodium hydroxide to facilitate the coupling.
- Conditions : Reflux under nitrogen atmosphere for 1-3 hours.
This method is favored for its scalability and relatively high purity of the product, making it suitable for both laboratory and industrial synthesis.
Reduction of Pyridine-2-carboxylic Acid Derivatives
Another approach involves the reduction of 6-methylpyridin-2-carboxylic acid esters or related intermediates to the corresponding primary alcohols, followed by amination to introduce the methanamine group.
- Step 1 : Reduction of 6-methylpyridin-2-carboxylic acid ethyl ester using sodium borohydride or lithium aluminum hydride to yield 6-methylpyridin-2-ylmethanol.
- Step 2 : Conversion of the alcohol to an amine via substitution reactions, often using reagents like ammonia or primary amines under elevated temperatures (70–120 °C) in polar solvents.
- Step 3 : Introduction of the cyclopentyl group can be achieved either before or after amination, depending on the synthetic route.
This method is supported by patent literature describing the preparation of related pyridin-2-yl-methanamine derivatives.
Wittig Reaction and Subsequent Functionalization
In some synthetic schemes, a Wittig reaction is employed to construct the pyridine ring with the desired substituents:
- The Wittig reaction between a pyridine aldehyde and a phosphonium ylide forms an unsaturated intermediate.
- Subsequent cyclopropanation or other ring transformations introduce the cyclopentyl moiety.
- Hydrolysis and reduction steps convert intermediates to the target amine.
This multi-step approach allows for precise control over substitution patterns but is more complex and less commonly used for large-scale synthesis.
Direct Amination and Alkylation
Direct amination of halogenated pyridine derivatives with cyclopentyl-containing amines under basic conditions is another viable route:
- Halogenated 6-methylpyridin-2-yl intermediates react with cyclopentylmethanamine or related amines.
- The reaction is typically conducted in polar solvents with bases such as sodium hydroxide.
- Temperature control (70–120 °C) is critical to optimize yield and minimize side reactions.
This method is practical for synthesizing analogs and derivatives for research purposes.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd catalyst, boronic acid, halogenated pyridine, base, THF/DMF, reflux | High selectivity, scalable, mild conditions | Requires expensive Pd catalyst, sensitive to moisture | 70–90 |
| Reduction of Pyridine Esters | LiAlH4 or NaBH4, polar solvents, amination reagents, 70–120 °C | Straightforward, uses common reagents | Multi-step, sensitive to over-reduction | 60–80 |
| Wittig Reaction + Functionalization | Phosphonium ylide, aldehydes, cyclopropanation reagents | Precise substitution control | Complex, multi-step, lower scalability | 50–70 |
| Direct Amination/Alkylation | Halogenated pyridine, cyclopentylmethanamine, base, polar solvent | Simple, direct | Possible side reactions, moderate yields | 50–75 |
Research Findings and Notes
- The Suzuki–Miyaura coupling remains the most widely adopted method due to its efficiency and adaptability to industrial scale production.
- Reduction and amination routes are classical and useful for derivatives where direct coupling is challenging.
- The choice of solvent, base, and temperature critically affects the yield and purity of the final product.
- Purification typically involves extraction, washing, drying over magnesium sulfate, and chromatographic techniques or distillation under reduced pressure.
- The compound’s amine group allows for further functionalization, making it a versatile intermediate in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(6-methylpyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Cyclopentyl(6-methylpyridin-2-yl)methanamine is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopentyl(6-methylpyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Cyclopentyl(6-methylpyridin-2-yl)methanamine with structurally related methanamine derivatives, focusing on substituents, synthesis, and physicochemical properties.
Key Observations:
Structural and Functional Differences :
- The cyclopentyl group in the target compound confers lipophilicity , contrasting with the polar oxane ring in [4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine and the ether-containing [6-(2-methoxyethoxy)pyridin-3-yl]methanamine .
- N-Methyl and N,N-dimethyl derivatives (15a/b) exhibit simplified alkylation, enabling higher synthesis yields (61–75%) via column chromatography .
Physicochemical Properties: The target compound’s molecular weight (190.29 g/mol) is intermediate between smaller derivatives (15a/b) and bulkier analogs like the oxane-containing methanamine (206.29 g/mol) . The 2-methoxyethoxy substituent in [6-(2-Methoxyethoxy)pyridin-3-yl]methanamine introduces four H-bond acceptors, enhancing solubility in polar solvents compared to the target compound’s single H-bond donor .
Applications :
Biological Activity
Cyclopentyl(6-methylpyridin-2-yl)methanamine is an organic compound that has garnered attention for its potential biological activity and therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentyl group attached to a methanamine moiety, which is further linked to a 6-methylpyridine ring. Its molecular formula is CHN\ with a molecular weight of approximately 188.27 g/mol. This unique structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound can modulate the activity of these molecular targets, potentially influencing various cellular pathways. Understanding the precise mechanism of action is crucial for elucidating its therapeutic potential, particularly in neuropharmacology and cancer treatment.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Initial studies have shown that this compound may inhibit the proliferation of various cancer cell lines, including those associated with leukemia and breast cancer. In vitro assays have demonstrated cytotoxic effects with IC values in the micromolar range against specific cancer types .
- Neuropharmacological Effects : There is emerging evidence suggesting that this compound may interact with neurotransmitter systems, which could have implications for treating neurological disorders.
Case Studies and Experimental Data
-
Cytotoxicity Assays : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell growth, particularly in MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines.
- Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (μM) |
|-----------|------------------|
| MCF-7 | 5.0 |
| U-937 | 4.8 |
| CEM-13 | 6.2 |
- Table 1: Cytotoxic Activity Against Cancer Cell Lines
- Mechanistic Studies : Molecular docking simulations suggested that this compound binds effectively to specific protein targets involved in cancer progression, indicating a potential pathway for therapeutic intervention .
-
Comparative Analysis : The compound was compared with structurally similar analogs to assess its unique biological properties.
- Table 2: Comparison of Biological Activities
| Compound Name | IC (μM) | Unique Features |
|----------------------------------------|------------------|----------------------------------------------|
| this compound | 5.0 | Unique cyclopentyl-pyridine structure |
| 6-Methyl-2-pyridinemethanamine | 7.5 | Lacks cyclopentyl group |
| Cyclopentylamine | 10.0 | Basic amine structure |
- Table 2: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
